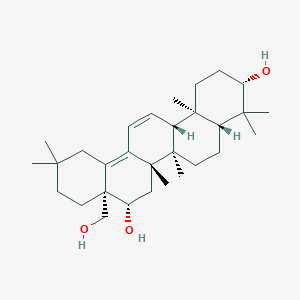
2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane is a chemical compound characterized by the presence of three isopropyl groups attached to a 1,3,5-dioxaphosphinane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane typically involves the reaction of a suitable phosphorus-containing precursor with isopropyl groups under controlled conditions. One common method involves the use of phosphorus trichloride and isopropanol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advanced techniques such as catalytic processes and optimized reaction conditions are often employed to enhance efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents such as halogens or alkylating agents can be employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinanes depending on the reagents used.
科学的研究の応用
2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol with similar steric hindrance due to bulky substituents.
2,4,6-Triisopropylbenzenesulfonyl chloride: A sulfonyl chloride with similar isopropyl groups.
Uniqueness
2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane is unique due to its specific ring structure and the presence of phosphorus, which imparts distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
717-77-1 |
|---|---|
分子式 |
C12H25O2P |
分子量 |
232.30 g/mol |
IUPAC名 |
2,4,6-tri(propan-2-yl)-1,3,5-dioxaphosphinane |
InChI |
InChI=1S/C12H25O2P/c1-7(2)10-13-11(8(3)4)15-12(14-10)9(5)6/h7-12,15H,1-6H3 |
InChIキー |
ILDOJCPFGWBYOL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1OC(PC(O1)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


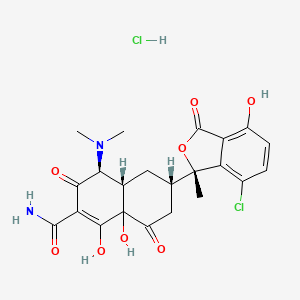
![Benzoic acid, 5-[[4-[[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]amino]carbonyl]phenyl]azo]-2-hydroxy-](/img/structure/B13766139.png)
![3H-Indolium, 2-[2-[(4-ethoxyphenyl)amino]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B13766155.png)
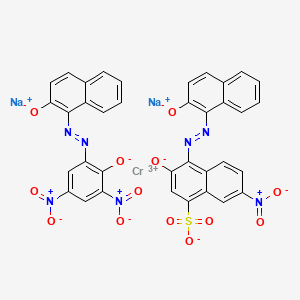
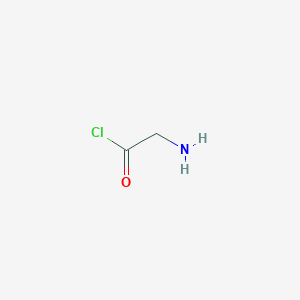
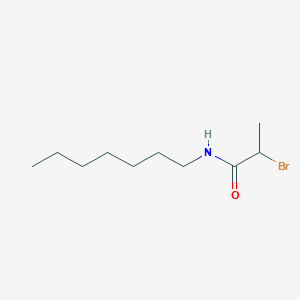
![N~1~,N~1~-Diethyl-N~2~-[3-(2-methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)propyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13766190.png)
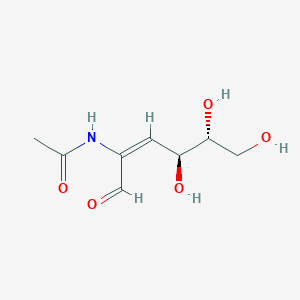
![1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-](/img/structure/B13766195.png)
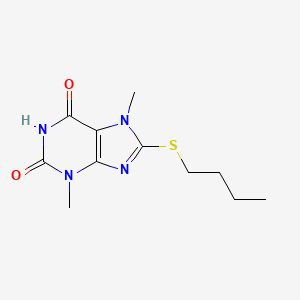

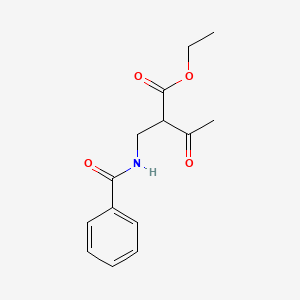
![(7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium](/img/structure/B13766225.png)
